Cas no 375369-08-7 (5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole)

5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole structure
375369-08-7 structure
Product Name:5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole
CAS No:375369-08-7
MF:C8H3BrF3NO
MW:266.014731645584
MDL:MFCD03095019
CID:2184135
PubChem ID:84711472
Update Time:2024-11-01

5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole Chemical and Physical Properties

Names and Identifiers

    • Benzoxazole,5-bromo-2-(trifluoromethyl)-
    • 5-bromo-2-(trifluoromethyl)benzo[d]oxazole
    • 5-BROMO-2-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE
    • Benzoxazole, 5-bromo-2-(trifluoromethyl)-
    • 375369-08-7
    • D78671
    • DB-285967
    • SCHEMBL24251875
    • 5-Bromo-2-(trifluoromethyl)benzoxazole
    • DTXSID401284576
    • EN300-222395
    • AKOS024119269
    • PS-11323
    • 5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole
    • MDL: MFCD03095019
    • Inchi: 1S/C8H3BrF3NO/c9-4-1-2-6-5(3-4)13-7(14-6)8(10,11)12/h1-3H
    • InChI Key: QXYGGLIKWPKXBX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)N=C(C(F)(F)F)O2

Computed Properties

  • Exact Mass: 264.935
  • Monoisotopic Mass: 264.935
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26
  • XLogP3: 3.4

5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
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5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole
375369-08-7
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£115.00 2023-04-16
SHENG KE LU SI SHENG WU JI SHU
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eNovation Chemicals LLC
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Enamine
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$2028.0 2023-09-16
Enamine
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